molecular formula C7H5NO2 B1282633 3-(Furan-3-yl)-3-oxopropanenitrile CAS No. 96220-13-2

3-(Furan-3-yl)-3-oxopropanenitrile

Cat. No.: B1282633
CAS No.: 96220-13-2
M. Wt: 135.12 g/mol
InChI Key: RHKYZLXNMLUVRO-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-3-oxopropanenitrile is an organic compound that features a furan ring attached to a nitrile group through a three-carbon chain The furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile can be achieved through several methods. One common approach involves the reaction of furan-3-carboxaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product.

Another method involves the use of furan-3-boronic acid and a nitrile-containing reagent under Suzuki-Miyaura coupling conditions. This method typically requires a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrile carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 3-(Furan-3-yl)-3-aminopropanenitrile.

    Substitution: Various substituted nitrile derivatives, depending on the nucleophile used.

Scientific Research Applications

3-(Furan-3-yl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and furans.

    Industry: Used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-3-oxopropanenitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and nitrile group can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxaldehyde: A precursor in the synthesis of 3-(Furan-3-yl)-3-oxopropanenitrile.

    3-(Furan-3-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    3-(Furan-3-yl)acrylonitrile: Contains a double bond in the carbon chain.

Uniqueness

This compound is unique due to the presence of both a furan ring and a nitrile group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(furan-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKYZLXNMLUVRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551371
Record name 3-(Furan-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96220-13-2
Record name 3-(Furan-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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